molecular formula C12H13ClFNOS B2933353 (2-Chloro-4-fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone CAS No. 1798025-25-8

(2-Chloro-4-fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone

Cat. No.: B2933353
CAS No.: 1798025-25-8
M. Wt: 273.75
InChI Key: CHTQBUPWORSVMF-UHFFFAOYSA-N
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Description

“(2-Chloro-4-fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a chloro-fluorophenyl group, a methylthio-pyrrolidin group, and a methanone group .


Synthesis Analysis

The synthesis of such compounds typically involves several steps, each requiring specific reagents and conditions . The exact synthesis process for this compound is not available in the sources I found.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them . Without specific data, it’s difficult to provide an accurate analysis.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties for this specific compound are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to "(2-Chloro-4-fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone" are often synthesized for detailed structural and conformational analyses. For example, the synthesis and crystal structure of related compounds have been explored to understand their molecular architecture and properties. These studies involve advanced techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Such research helps in elucidating the physical and chemical characteristics of these compounds, laying the groundwork for further applications in materials science, pharmaceuticals, and chemical synthesis (Huang et al., 2021).

Physicochemical Properties and DFT Studies

Density Functional Theory (DFT) studies are commonly employed to predict the electronic structure, molecular electrostatic potential, and frontier molecular orbitals of compounds. These theoretical studies provide valuable insights into the reactivity, stability, and physicochemical properties of the molecules. Such investigations are crucial for designing compounds with desired chemical properties and biological activities (Huang et al., 2021).

Potential Therapeutic Applications

While the direct applications of "this compound" were not highlighted, similar compounds have been studied for their potential therapeutic benefits. For instance, compounds exhibiting selective agonism at certain receptor sites, such as the 5-HT1A receptor, have been explored for their analgesic and antidepressant properties. This suggests that structurally related compounds could have potential applications in developing new therapeutic agents for treating various conditions, including pain, depression, and possibly other neurological disorders (Colpaert et al., 2004).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. This typically depends on the compound’s structure and properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should always be followed to minimize risks .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNOS/c1-17-9-4-5-15(7-9)12(16)10-3-2-8(14)6-11(10)13/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTQBUPWORSVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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